

CAS number and molecular structure of 1,3-dihydroisobenzofuran-5-amine.

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Compound of Interest

Compound Name: 1,3-Dihydroisobenzofuran-5-amine

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An In-Depth Technical Guide to 1,3-Dihydroisobenzofuran-5-amine

This technical guide provides a comprehensive overview of **1,3-dihydroisobenzofuran-5-amine**, a key intermediate in organic and pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development.

Core Identification and Molecular Structure

1,3-Dihydroisobenzofuran-5-amine, a heterocyclic aromatic amine, is a stable, solid compound at room temperature.[\[1\]](#)[\[2\]](#)

- CAS Number: 61964-08-7[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)
- Molecular Formula: C₈H₉NO[\[3\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)
- IUPAC Name: 1,3-dihydro-2-benzofuran-5-amine[\[1\]](#)[\[8\]](#)
- Synonyms: 5-Amino-1,3-dihydroisobenzofuran, 5-Aminophthalan, 1,3-Dihydro-5-isobenzofuranamine[\[3\]](#)[\[4\]](#)[\[8\]](#)

Molecular Structure:

The structure consists of a bicyclic system where a furan ring is fused to a benzene ring, with an amine group substituted at the 5-position of the isobenzofuran core.

- SMILES: C1C2=C(CO1)C=C(C=C2)N[5][6][8]
- InChI Key: GKULNTLNUHOMGD-UHFFFAOYSA-N[1][2][5][6][8]

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for **1,3-dihydroisobenzofuran-5-amine**.

Table 1: Physicochemical Properties

Property	Value	Source
Molecular Weight	135.16 g/mol	[3][5][6][8]
Melting Point	104-105 °C	[3][5][6]
Boiling Point (Predicted)	295.9 ± 40.0 °C	[3][5][6]
Density (Predicted)	1.208 ± 0.06 g/cm³	[3][5][6]
pKa (Predicted)	4.79 ± 0.20	[3][5][6]
Appearance	White to Brown powder/crystal	[4]
Solubility	Sparingly soluble in water; Soluble in organic solvents like ethanol and methanol.	[1]

Table 2: ¹H-NMR Spectroscopic Data (Solvent: CDCl₃)

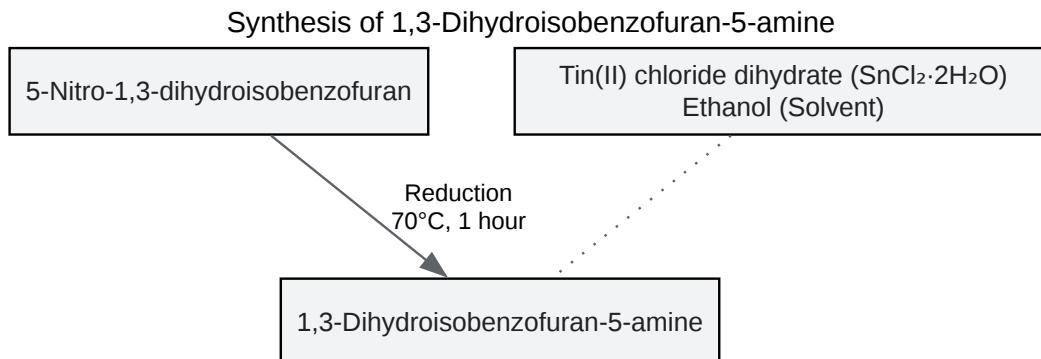
Chemical Shift (δ)	Multiplicity	Integration	Assignment	Source
7.01 ppm	d, $J = 7.9$ Hz	1H	Aromatic CH	[5][6]
6.60 ppm	dd, $J = 7.9, 2.0$ Hz	1H	Aromatic CH	[5][6]
6.57 ppm	s	1H	Aromatic CH	[5][6]
5.02 ppm	s	4H	-CH ₂ -O-CH ₂ -	[5][6]
3.71 ppm	br s	2H	-NH ₂	[5][6]

Note: Specific experimental data for ¹³C-NMR, IR, and Mass Spectrometry are not readily available in the cited literature. However, characteristic IR peaks for primary aromatic amines include N-H stretching (two bands around 3300-3500 cm⁻¹), N-H bending (1580-1650 cm⁻¹), and C-N stretching (1250-1335 cm⁻¹).[10][11]

Synthesis and Experimental Protocol

1,3-Dihydroisobenzofuran-5-amine is typically synthesized via the reduction of 5-Nitro-1,3-dihydroisobenzofuran.[5][6] The following protocol is based on established procedures.

Reaction Scheme:



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Caption: Reaction scheme for the synthesis of the target compound.

Detailed Experimental Protocol:

- Dissolution: Dissolve 5-Nitro-1,3-dihydroisobenzofuran (5.63 g, 34.1 mmol) in 56 mL of ethanol in a suitable reaction vessel.[5][6]
- Addition of Reducing Agent: To this solution, add tin(II) chloride dihydrate (23.1 g, 102 mmol). [5][6]
- Reaction: Stir the reaction mixture at 70°C for 1 hour.[5][6]
- Work-up:
 - After the reaction is complete, cool the mixture to room temperature.[5][6]
 - Add water and a 2 mol/L aqueous sodium hydroxide solution sequentially to adjust the pH to 7.[5][6]
 - Extract the product with ethyl acetate.[5][6]
 - Wash the organic layer with brine.[5][6]
- Isolation: Concentrate the organic phase under reduced pressure to yield the crude product. [5][6]
- Yield: This protocol affords a high yield of approximately 98% (4.6 g) of **1,3-dihydroisobenzofuran-5-amine**.[5][6]

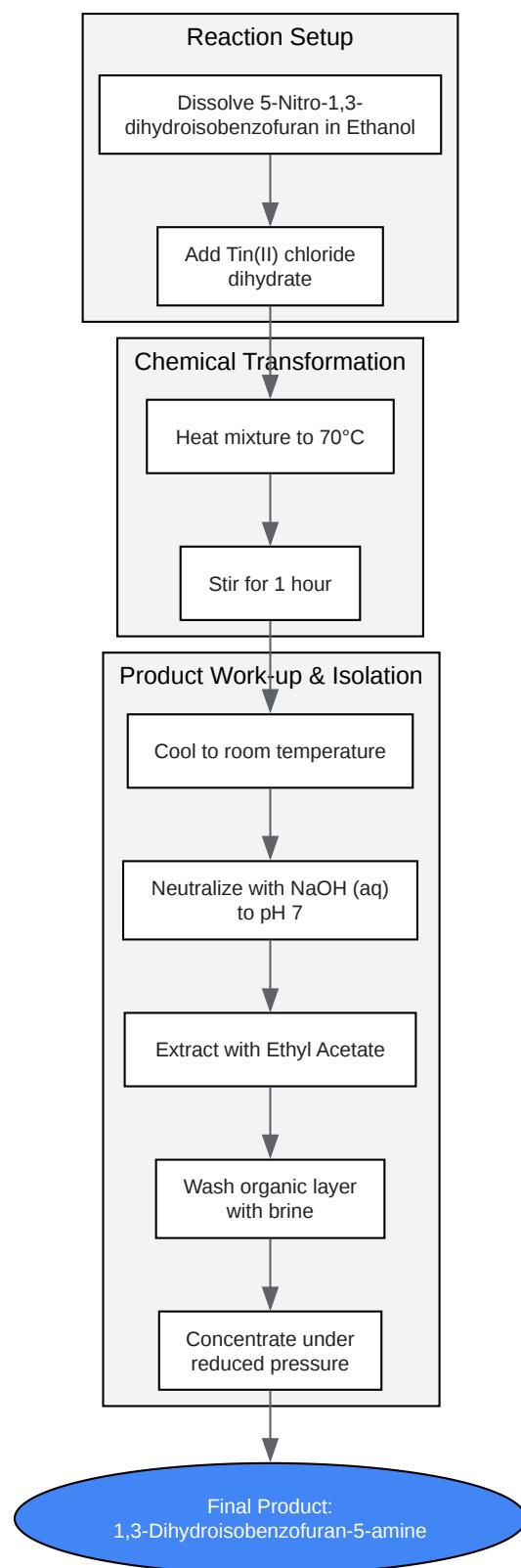
Applications in Research and Development

1,3-Dihydroisobenzofuran-5-amine serves as a crucial building block in organic synthesis and is primarily utilized as a pharmaceutical intermediate.[3] The 1,3-dihydroisobenzofuran moiety is a core structure in several pharmacologically active compounds, including the well-known antidepressant, Citalopram.[12] While derivatives of the parent isobenzofuran structure have been investigated for a range of biological activities including antimicrobial and anticancer

properties, the primary documented application for the 5-amino derivative is in the synthesis of more complex molecules.[1][12][13]

Logical Workflow: Synthetic Pathway

The synthesis of **1,3-dihydroisobenzofuran-5-amine** from its nitro precursor is a straightforward and high-yielding chemical transformation. The workflow involves the setup of the reaction, the chemical conversion itself, and a series of work-up and isolation steps to obtain the final product.



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Caption: Experimental workflow for the synthesis of the title compound.

Safety and Handling

1,3-Dihydroisobenzofuran-5-amine is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.^[8] It also causes skin and serious eye irritation and may cause respiratory irritation.^[8] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used when handling this compound. Store under an inert gas (nitrogen or argon) at 2–8 °C.^{[5][6]}

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